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molecular formula C12H10N4 B8774506 N-Phenyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine

N-Phenyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine

Cat. No. B8774506
M. Wt: 210.23 g/mol
InChI Key: VWOFJVJNDKWBMO-UHFFFAOYSA-N
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Patent
US08299056B2

Procedure details

5-(3-Aminophenyl)-N-phenyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine. 543-Nitrophenyl)-N-phenyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine was prepared from 5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine, 3-nitro-phenylboronic acid and phenyl bromide according to the procedure described for the synthesis of 5-(furan-3-yl)-N-phenyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine. A mixture of 5-(3-nitrophenyl)-N-phenyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine (170 mg, 0.51 mmol), zinc dust (338 mg, 5.1 mmol), and ammonium chloride (270 mg, 5.1 mmol) in a mixture of methanol and tetrahydrofuran (v/v, 1:1, 8 mL) at room temperature overnight. The reaction mixture was filtered through celite, and the filtrate was concentrated in vacuo to give the crude product, which was washed with ethyl ether to give 5-(3-aminophenyl)-N-phenyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine (79 mg, 51% yield). 1H NMR (400 MHz, METHANOL-d4) δ (ppm) 7.62-7.59 (m, 3H), 7.44 (m, 1H), 7.37 (m, 1H), 7.30-7.24 (m, 4H), 7.08 (m, 1H), 6.89 (m, 2H); MS (ESI): m/z 302.1 [M+1]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-(3-Aminophenyl)-N-phenyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
5-(furan-3-yl)-N-phenyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
5-(3-nitrophenyl)-N-phenyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Quantity
170 mg
Type
reactant
Reaction Step Four
Quantity
270 mg
Type
reactant
Reaction Step Four
Name
Quantity
338 mg
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
8 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
NC1C=C([C:8]2[N:13]3[N:14]=[C:15]([NH:17][C:18]4[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=4)[N:16]=[C:12]3[CH:11]=[CH:10][CH:9]=2)C=CC=1.BrC1N2N=C(N)N=C2C=CC=1.[N+](C1C=C(B(O)O)C=CC=1)([O-])=O.C1(Br)C=CC=CC=1.O1C=CC(C2N3N=C(NC4C=CC=CC=4)N=C3C=CC=2)=C1.[N+](C1C=C(C2N3N=C(NC4C=CC=CC=4)N=C3C=CC=2)C=CC=1)([O-])=O.[Cl-].[NH4+]>CO.O1CCCC1.[Zn]>[C:18]1([NH:17][C:15]2[N:16]=[C:12]3[CH:11]=[CH:10][CH:9]=[CH:8][N:13]3[N:14]=2)[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=1 |f:6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=CC=2N1N=C(N2)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)B(O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)Br
Step Two
Name
5-(3-Aminophenyl)-N-phenyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=C(C=CC1)C1=CC=CC=2N1N=C(N2)NC2=CC=CC=C2
Step Three
Name
5-(furan-3-yl)-N-phenyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C=C(C=C1)C1=CC=CC=2N1N=C(N2)NC2=CC=CC=C2
Step Four
Name
5-(3-nitrophenyl)-N-phenyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Quantity
170 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)C1=CC=CC=2N1N=C(N2)NC2=CC=CC=C2
Name
Quantity
270 mg
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
338 mg
Type
catalyst
Smiles
[Zn]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
8 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give the crude product, which

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)NC1=NN2C(C=CC=C2)=N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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